Product packaging for Dienogest Impurity I(Cat. No.:CAS No. 65928-65-6)

Dienogest Impurity I

Cat. No.: B601935
CAS No.: 65928-65-6
M. Wt: 313.4 g/mol
InChI Key: WFQBBPSNJXAJGD-SWBPCFCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Science and Development

The identification and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical components of modern pharmaceutical development. biomedres.usglobalpharmatek.com Pharmaceutical impurities are unwanted chemical substances that can arise during the synthesis, purification, and storage of APIs or the manufacturing of dosage forms. veeprho.comconicet.gov.ar The presence of these substances, even in minute quantities, can significantly impact the safety, efficacy, and stability of a pharmaceutical product. biomedres.usveeprho.com Some impurities may be toxic, mutagenic, or carcinogenic, presenting serious health risks to patients. biomedres.us

Impurity profiling—the systematic process of identifying, structurally elucidating, and quantifying impurities—is therefore a mandatory requirement for new drug applications submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). globalpharmatek.comresearchgate.netpharmaffiliates.com This process is integral to ensuring the quality and safety of medications. veeprho.com Furthermore, impurity profiling provides crucial insights into potential degradation pathways, which helps in establishing appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com It also aids in the optimization and validation of manufacturing processes to ensure that impurity levels are consistently maintained below the thresholds defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netpharmaffiliates.com

Evolution of Pharmaceutical Impurity Control Methodologies in Academic Research

The methodologies for detecting, isolating, and characterizing pharmaceutical impurities have evolved significantly over the years, driven by increasingly stringent regulatory standards and advancements in analytical technology. biomedres.usconicet.gov.ar Early drug development relied on classical techniques like Thin-Layer Chromatography (TLC) for preliminary screening of impurities. biomedres.us

The advent of High-Performance Liquid Chromatography (HPLC) marked a paradigm shift, offering a powerful tool for separating complex mixtures and providing precise quantification of impurities. biomedres.us HPLC remains a cornerstone of impurity analysis, particularly for non-volatile and thermally unstable compounds. biomedres.usgmpinsiders.com Over time, further advancements led to the development of High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), which offer improved resolution and speed. biomedres.usscirp.org

In modern pharmaceutical analysis, hyphenated techniques are extensively used for comprehensive impurity profiling. nih.gov These methods couple the powerful separation capabilities of chromatography with the detailed structural information provided by spectroscopy. The most widely exploited techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and, increasingly, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. biomedres.usnih.gov LC-MS/MS, in particular, is a highly sensitive and specific method for identifying and quantifying impurities, even at trace levels. scirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is an irreplaceable tool for the unequivocal structural elucidation of unknown impurities. conicet.gov.ar The integration of these advanced analytical technologies ensures a thorough understanding and control of the impurity profile of drug substances. biomedres.us

Contextualization of Dienogest (B1670515) as an Active Pharmaceutical Ingredient in Advanced Research

Dienogest is a synthetic steroid belonging to the progestin class of drugs. hpfb-dgpsa.ca It is a derivative of 19-nortestosterone and is distinguished by its potent peripheral progestogenic effects despite a relatively low affinity for the progesterone (B1679170) receptor. hpfb-dgpsa.catga.gov.au Unlike some other progestins, it exhibits no significant androgenic activity. tga.gov.aunih.gov

First synthesized in Germany in 1979, dienogest has been the subject of extensive research. nih.govimpactfactor.org It is primarily used in the management of endometriosis, an estrogen-dependent gynecological condition. hpfb-dgpsa.canih.gov Its therapeutic action involves creating a hyperprogestogenic and moderately hypoestrogenic environment, which leads to the decidualization and subsequent atrophy of endometrial tissue. hpfb-dgpsa.ca Additional properties, such as anti-proliferative, immunologic, and antiangiogenic effects, are also believed to contribute to its mechanism of action. hpfb-dgpsa.ca Given its established use, the control of impurities arising from its synthesis is a key focus of ongoing research and manufacturing to ensure product quality and consistency. mpa.se

Overview of Research Gaps and Opportunities Pertaining to Dienogest Impurity I

This compound, identified as [17-Hydroxy-3-oxoestr-5(10)en-17α-yl]acetonitrile, is a known process-related impurity in the synthesis of Dienogest. synzeal.comsimsonpharma.com It originates during the acid-catalyzed deprotection and isomerization of a ketal intermediate. While methods for its control exist, specific research gaps and opportunities remain.

Chemical and Physical Properties of this compound

Property Value Reference
IUPAC Name 2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile simsonpharma.com
Synonym 17α-cyanomethyl-17β-hydroxyestra-5(10)-en-3-one simsonpharma.com
CAS Number 65928-65-6 simsonpharma.compharmaffiliates.com
Molecular Formula C₂₀H₂₇NO₂ simsonpharma.compharmaffiliates.com
Molecular Weight 313.44 g/mol simsonpharma.compharmaffiliates.com

Advanced Analytical Characterization: Current analytical methods predominantly rely on reversed-phase HPLC with UV detection. google.com While effective, there is an opportunity to develop and validate more advanced, stability-indicating analytical methods using techniques like UHPLC coupled with high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). Such methods could offer greater sensitivity and specificity, allowing for more precise quantification and the potential identification of other co-eluting trace-level impurities.

Comparative Overview of Analytical Methods

Technique Application for this compound Key Parameters Reference

| HPLC-UV | Primary method for quantification and purity testing. | Column: C8 or C18 Mobile Phase: Acetonitrile (B52724)/Water gradient Detection: UV at ~240 nm | google.com | | LC-MS/MS | Used for quantitative determination in biological matrices and can be applied for trace-level impurity detection. | Separation: Typically reversed-phase LC Detection: Mass spectrometry (tandem) | scirp.orgmpa.se | | Crystallization | Purification method to reduce the level of Impurity I in the final API. | Solvents: Dimethylformamide (DMF) and water | google.com |

Mechanistic Studies and Process Optimization: The formation of this compound is linked to the incomplete isomerization of the Δ5(10),9(11)-diene system to the desired Δ4,9-conjugated system in dienogest. In-depth mechanistic studies using modern computational and spectroscopic tools could provide a more profound understanding of this reaction. This knowledge could facilitate the development of novel catalytic systems or reaction conditions that either completely prevent the formation of Impurity I or significantly enhance the efficiency of the desired isomerization, leading to a more robust and efficient manufacturing process.

Reference Standard Development: The availability of high-purity, well-characterized reference standards is essential for the accurate validation of analytical methods and for routine quality control. synzeal.comsynzeal.com While commercial suppliers offer this compound, ongoing research to establish universally accepted, pharmacopeia-grade certified reference materials would further standardize its analysis across the global pharmaceutical industry.

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental details for the structural elucidation of this compound, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and HRMS data, are not publicly available. While the chemical identity of this compound is established as [17-hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile with the CAS number 65928-65-6, the detailed analytical data required to construct an in-depth article as per the user's specific outline could not be located in published papers, patents, or public spectral databases.

The requested article structure is heavily reliant on the availability of this specific data to discuss the application and results of advanced methodologies for its structural elucidation. Without access to the primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to generate the English article focusing solely on the chemical compound “this compound” following the provided advanced outline and content inclusions at this time. The information required to populate the specified sections and subsections on spectroscopic techniques and research findings is not in the public domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65928-65-6

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1

InChI Key

WFQBBPSNJXAJGD-SWBPCFCJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of Dienogest Impurity I

Spectroscopic Techniques for Comprehensive Structural Characterization

Mass Spectrometry (MS) Techniques for Dienogest (B1670515) Impurity I Molecular Information

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Dienogest Impurity I

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of pharmaceutical impurities, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. americanpharmaceuticalreview.com For this compound, with the molecular formula C₂₀H₂₇NO₂ and a molecular weight of 313.43, MS/MS analysis allows for the confirmation of its proposed structure, [17-hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile, by examining its gas-phase fragmentation behavior. veeprho.com

The analysis begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting product ions are analyzed to piece together a fragmentation pathway.

For steroidal compounds like this compound, fragmentation is often initiated at the most labile sites. researchgate.netnih.gov Common fragmentation patterns for steroids involve cleavages of the steroid rings (A, B, C, and D) and losses of functional groups. arabjchem.orgnih.gov Based on the structure of this compound, a proposed fragmentation pathway would likely involve:

Initial loss of water (H₂O): The hydroxyl group at the C-17 position is a likely site for dehydration, leading to a prominent fragment ion at m/z [M+H-18]⁺.

Loss of the cyanomethyl group: Cleavage of the C-17 side chain could result in the loss of the cyanomethyl radical (•CH₂CN) or acetonitrile (B52724) (CH₃CN).

Ring Cleavages: Sequential cleavages of the D and C rings are characteristic of the steroid backbone and can provide diagnostic ions that confirm the core structure. researchgate.net

These fragmentation patterns allow for a high-confidence confirmation of the impurity's structure by comparing it to the known fragmentation of the active pharmaceutical ingredient (API), Dienogest.

Table 1: Proposed MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
314.2 [M+H]⁺ 296.2 H₂O Dehydrated precursor at C-17
314.2 [M+H]⁺ 273.2 CH₂CN + H Loss of cyanomethyl side chain
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in this compound Analysis

The choice of ionization source is critical for successfully analyzing pharmaceutical impurities by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common techniques coupled with liquid chromatography (LC-MS). americanpharmaceuticalreview.comnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules. metwarebio.com It generates ions directly from a liquid solution by creating a fine spray of charged droplets. For this compound, the presence of polar functional groups (a hydroxyl and a ketone group) makes it well-suited for ESI, typically in positive ion mode to form the [M+H]⁺ adduct. americanpharmaceuticalreview.com ESI is highly sensitive, but can be susceptible to matrix effects, where other components in the sample can suppress the ionization of the target analyte. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with reagent ions created by a corona discharge. metwarebio.com While this compound is moderately polar, APCI can serve as a complementary technique to ESI. perkinelmer.com.ar It is often less prone to matrix effects than ESI and can be particularly useful for analyzing samples in complex biological or environmental matrices. nih.gov

The selection between ESI and APCI depends on the specific analytical challenge, including the concentration of the impurity, the complexity of the sample matrix, and the required sensitivity. researchgate.net For routine purity analysis, ESI is often the preferred method for steroidal compounds like this compound due to its high sensitivity and compatibility with the polar functional groups present. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. chemicea.com It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. By analyzing the absorption spectrum, one can confirm the presence of key structural motifs.

For this compound ([17-hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile), the IR spectrum would be expected to show characteristic absorption bands that confirm its structure. These bands provide orthogonal information to mass spectrometry data.

Expected Characteristic IR Absorption Bands for this compound:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group at the C-17 position.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the steroid's aliphatic backbone.

C≡N Stretch: The nitrile functional group (-C≡N) is expected to show a sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹. This is a highly diagnostic peak for this impurity.

C=O Stretch: A strong, sharp peak around 1650-1725 cm⁻¹ would confirm the presence of the ketone carbonyl (C=O) group at the C-3 position.

C=C Stretch: The carbon-carbon double bond within the steroid ring system would likely show a weaker absorption in the 1600-1680 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations characteristic of the entire molecule, which can be used for definitive identification by comparison with a reference standard. elitesynthlaboratories.com

Table 2: Expected IR Functional Group Frequencies for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Hydroxyl O-H stretch 3200 - 3600 Strong, Broad
Aliphatic C-H C-H stretch 2850 - 3000 Strong
Nitrile C≡N stretch 2200 - 2260 Medium, Sharp
Ketone C=O stretch 1650 - 1725 Strong, Sharp

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound

While spectroscopic methods provide compelling evidence for a molecule's structure, X-ray crystallography stands as the gold standard for unambiguous, three-dimensional structural determination in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides precise information about the electron density within the crystal, allowing for the exact determination of bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The analysis would confirm:

The absolute configuration of all stereocenters in the steroid backbone.

The precise spatial arrangement of the cyanomethyl and hydroxyl groups at the C-17 position.

The conformation of the steroid rings in the solid state.

Although growing a suitable crystal of a minor impurity can be challenging, the structural data obtained is unparalleled. In cases where single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of the bulk material and can sometimes be used for structure determination. mdpi.com

Chromatographic Isolation and Purification Strategies Preceding Spectroscopic Analysis

Before detailed spectroscopic analysis can be performed, the impurity must be isolated from the reaction mixture or bulk drug substance in a highly pure form. Chromatographic techniques are the primary methods for achieving this separation. britannica.com

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Enrichment

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify specific compounds from a mixture on a larger scale than analytical HPLC. gilson.comsartorius.com For enriching this compound, a reversed-phase HPLC method is typically employed, leveraging the differential partitioning of the impurity and the API between a non-polar stationary phase (like C18) and a polar mobile phase. google.comrsc.org

The key to successful preparative HPLC is the optimization of chromatographic conditions to maximize the resolution between the target impurity and other components.

Stationary Phase: A C18-bonded silica column is commonly used for steroid separations due to its excellent resolving power for compounds of moderate polarity. google.com

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve separation of closely related impurities.

Detection: A UV detector is used to monitor the column effluent, allowing for the collection of fractions containing the purified impurity.

By injecting the crude mixture and collecting the specific fraction corresponding to the elution time of this compound, a highly enriched sample can be obtained for subsequent structural elucidation. rsc.org

Table 3: Typical Preparative HPLC Parameters for Steroid Impurity Isolation

Parameter Condition
Column C18, 10 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 20-100 mL/min (depending on column diameter)
Gradient Optimized linear gradient from low to high %B
Detection UV at 245 nm

Flash Chromatography and Column Chromatography in Impurity Isolation

For preliminary purification or when larger quantities of an impurity are needed, flash chromatography and traditional column chromatography are valuable techniques. clearsynth.com These methods are typically used as an initial clean-up step before final purification by preparative HPLC. researchgate.net

Flash Chromatography: Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the stationary phase (usually silica gel), speeding up the separation process. esschemco.com It is an effective method for separating compounds with significant differences in polarity. For this compound, a normal-phase separation on silica gel could be developed, using a non-polar solvent system like hexane/ethyl acetate. The polarity of the solvent mixture is optimized using thin-layer chromatography (TLC) to achieve good separation between Dienogest and its impurities. veeprho.com

Column Chromatography: Traditional column chromatography operates under gravity and is a lower-resolution, higher-capacity technique compared to flash chromatography or HPLC. researchgate.net It is often used for the initial fractionation of crude synthetic mixtures to remove major byproducts or unreacted starting materials before more refined purification steps are applied.

Thin-Layer Chromatography (TLC) for Purity Assessment and Pre-separation

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for the qualitative assessment of pharmaceutical purity and for the preliminary separation of impurities. nih.govnih.gov While High-Performance Liquid Chromatography (HPLC) is often favored for quantitative analysis of Dienogest and its related substances, TLC remains a valuable tool for rapid screening, in-process controls, and preparative work due to its simplicity, speed, and low cost. nih.govveeprho.com

In the context of Dienogest, TLC is employed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products, including this compound. The principle of separation is based on the differential partitioning of the compounds between a stationary phase (typically a thin layer of adsorbent material on a plate) and a liquid mobile phase that moves up the plate by capillary action. The varying affinities of Dienogest and this compound for the stationary phase versus the mobile phase result in different migration rates and, consequently, their separation into distinct spots.

Methodological Parameters

The effectiveness of the separation is highly dependent on the careful selection of the TLC system components. For steroidal compounds like Dienogest and its impurities, specific combinations of stationary and mobile phases are required to achieve optimal resolution.

Stationary Phase: The most commonly used stationary phase for the analysis of steroids is silica gel. TLC plates pre-coated with silica gel 60 F254 are often selected. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds, such as Dienogest and its impurities, under UV light at a wavelength of 254 nm.

Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents. Its polarity is a critical factor that must be optimized to achieve a clear separation between the main compound and its impurities. The selection is based on the polarity of the analytes. A typical system for separating moderately polar steroids might involve a mixture of a non-polar solvent and a more polar solvent. The precise ratio is adjusted to obtain Retardation factor (Rf) values that allow for clear resolution between spots.

Sample Preparation and Application: A solution of the Dienogest sample is prepared in a suitable solvent and applied as a small spot or narrow band onto the baseline of the TLC plate.

Development and Visualization: The plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate. After development, the plate is dried, and the separated spots are visualized. For compounds like Dienogest that contain a chromophore, visualization under UV light at 254 nm is a common non-destructive method. Additionally, chemical visualization reagents can be sprayed onto the plate to produce colored spots, enhancing detection sensitivity.

The following table outlines a representative TLC system for the analysis of Dienogest impurities.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ pre-coated plates
Mobile Phase System A mixture of non-polar and polar organic solvents (e.g., Dichloromethane:Acetonitrile)
Sample Solvent Methanol / Acetonitrile mixture
Application Spotting via capillary tube or automated applicator
Development Ascending chromatography in a saturated chamber
Visualization Method UV irradiation at 254 nm

Application in Purity Assessment and Pre-separation

For purity assessment, the developed chromatogram is examined for the presence of secondary spots apart from the principal spot corresponding to Dienogest. The intensity and Rf value of these secondary spots can provide a semi-quantitative estimation of the impurity levels. The Retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Table of Retardation Factor (Rf) Values Note: The Rf values are illustrative for a hypothetical separation, as specific experimental data for this compound under a single defined TLC system is not publicly documented. Actual values are dependent on the precise chromatographic conditions.

Compound Hypothetical Rf Value
Dienogest 0.50

In addition to its role in purity testing, TLC can be adapted for pre-separation. In preparative TLC, a larger amount of the sample is applied as a band. After development, the area of the stationary phase containing the separated impurity band is physically scraped from the plate. The impurity is then extracted from the adsorbent material with a suitable solvent. This allows for the isolation of a small quantity of this compound for further structural elucidation by spectroscopic techniques.

Investigative Pathways of Dienogest Impurity I Formation and Degradation

Mechanistic Studies of Dienogest (B1670515) Impurity I Formation during Synthesis

The formation of Dienogest Impurity I, identified as 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one, is intrinsically linked to the synthetic route of Dienogest (17α-Cyanomethyl-17β-hydroxy-4,9-estradien-3-one). epo.org The impurity is a positional isomer of Dienogest, differing in the placement of a carbon-carbon double bond. Its emergence is a classic example of a competing reaction pathway during a critical bond rearrangement step.

Identification of Key Intermediates and Transition States in Impurity Formation

The synthesis of Dienogest often involves the acid-catalyzed hydrolysis and rearrangement of a key intermediate, 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (referred to as ketal VII). epo.orggoogle.com This step is designed to deprotect the C3-keto group and concurrently shift the double bonds to form the conjugated 4,9-diene system characteristic of Dienogest.

The formation of Impurity I occurs when this rearrangement is incomplete. The mechanism proceeds through a carbocation transition state. The desired pathway involves a complete shift of the double bonds into conjugation with the 3-keto group. However, a competing pathway can result in the formation of the thermodynamically less stable 5,9-diene system, which constitutes this compound. google.com

Role of Specific Reagents and Catalysts in this compound Generation

The choice of acid catalyst for the deprotection and rearrangement of the ketal intermediate (VII) plays a pivotal role in determining the impurity profile. google.com Investigations have shown that various acids lead to different ratios of Dienogest to this compound. epo.orggoogle.com

While acids such as hydrochloric acid, sulfuric acid, acetic acid, and oxalic acid are known to facilitate the conversion, they often result in an incomplete shift of the double bonds, leading to significant levels of the diene impurity. epo.orggoogle.com Weaker acids like oxalic acid can even result in the impurity becoming the major product. google.com Conversely, studies have identified perchloric acid as a particularly effective catalyst for minimizing the formation of this compound. epo.orggoogle.com The use of perchloric acid promotes a more complete and efficient rearrangement to the desired 4,9-diene structure. google.com

Influence of Reaction Parameters (e.g., pH, Temperature, Solvent Systems) on Impurity Profile

Beyond the catalyst, other reaction parameters significantly influence the formation of this compound.

Solvent Systems: The choice of solvent impacts the reaction outcome. Studies comparing acetonitrile (B52724), acetic acid, and ethyl acetate found that acetonitrile was the most suitable solvent when using perchloric acid, yielding the lowest levels of the diene impurity. epo.orggoogle.com

Temperature: The conversion is typically carried out at temperatures ranging from 10°C to 50°C. The optimal temperature to minimize impurity formation while ensuring a reasonable reaction rate has been identified as the 20°C to 30°C range. epo.orggoogle.com

pH: The acidic medium is essential for the reaction, but the strength of the acid (a factor related to pH) is a delicate balance. Strong acids are required for the reaction to proceed, but as noted, their specific type dramatically affects the outcome. google.com

The optimized conditions found to provide Dienogest with high purity (up to 99.49%) and minimal diene impurity (≤ 0.15%) involve the use of perchloric acid in acetonitrile at a temperature of 20-30°C. google.com

Effect of Different Acids on this compound Formation
Acid UsedSolventDienogest Purity (%)Diene Impurity I (%)
Oxalic AcidAcetonitrile1.595.0
Acetic AcidAcetonitrile85.4112.5
Sulfuric AcidAcetonitrile96.52.5
Hydrochloric AcidAcetonitrile97.81.8
Perchloric AcidAcetic Acid98.50.8
Perchloric AcidEthyl Acetate99.10.45
Perchloric AcidAcetonitrile99.490.15

Byproduct Formation Mechanisms and Competing Reactions

Desired Reaction: Ketal Intermediate (VII) + Acid → Dienogest (4,9-diene)

Competing Reaction: Ketal Intermediate (VII) + Acid → this compound (5,9-diene)

The competition arises from the stability of the carbocation intermediates formed upon protonation and the subsequent elimination pathways available. The reaction conditions, particularly the acid-solvent combination, modulate the energy landscape of these pathways, favoring one over the other. Achieving high selectivity for Dienogest requires carefully optimized conditions that facilitate the complete migration of the double bonds to the more stable, conjugated 4,9-diene system. google.com

Degradation Pathways of Dienogest Leading to Impurity I

Understanding the stability of a drug substance under various stress conditions is crucial for ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies (ICH Guidelines) for Impurity Profiling

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH, as well as oxidative and photolytic stress. nih.govijcrt.org These studies are essential for developing and validating stability-indicating analytical methods capable of separating the drug from its degradation products. researchgate.net

A stability-indicating HPLC method was developed for Dienogest, and forced degradation studies were performed under various conditions to demonstrate the method's specificity. researchgate.net The studies involved subjecting Dienogest to hydrolytic, oxidative, thermal, and photolytic stress. researchgate.netimpactfactor.org

The results indicated that Dienogest is susceptible to degradation under several stress conditions. Significant degradation was observed under basic (alkaline), neutral, and oxidative conditions. researchgate.netresearchgate.net The drug was also found to be sensitive to thermal and photolytic stress but remained stable under acidic hydrolytic conditions. researchgate.net While these studies confirm the degradation of Dienogest and the formation of various degradants, specific structural elucidation to confirm the formation of this compound as a degradation product requires further investigation. However, the stability-indicating methods developed are designed to detect and quantify such closely related impurities if they are formed. researchgate.net

Summary of Forced Degradation Conditions for Dienogest
Stress ConditionParameters Used in a StudyObserved Degradation
Acid Hydrolysis1M HCl, refluxed for 30 min at 45°CReported as stable researchgate.net
Base Hydrolysis1M NaOH, refluxed for 15 min at 45°CSignificant degradation researchgate.netresearchgate.net
Neutral HydrolysisPurified water, refluxed for 3 hours at 45°CSignificant degradation researchgate.net
Oxidative Degradation2.5% Hydrogen Peroxide, refluxed for 30 min at 45°CSignificant degradation researchgate.netresearchgate.net
Thermal DegradationDry heat at 105°C for 15 hoursSensitive, degradation observed researchgate.netresearchgate.net
Photolytic Degradation (UV)Exposed to UV light (200 Watts/m²)Sensitive, degradation observed impactfactor.orgresearchgate.net
Photolytic Degradation (Visible)Exposed to sunlight (1.2 Million Lux Hours)Sensitive, degradation observed impactfactor.org
Humidity25°C and 90% RH for 7 daysDegradation observed researchgate.net
Acid-Induced Degradation Leading to this compound

Acidic conditions can facilitate the degradation of Dienogest, leading to the formation of this compound. This transformation is particularly relevant during the synthesis and formulation processes where acidic reagents may be employed. Research has shown that the treatment of a Dienogest precursor, 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene, with various acids can result in the incomplete shift of double bonds into conjugation with the 3-keto group, thereby generating a diene impurity which is understood to be this compound epo.orggoogle.com.

A detailed investigation into the deprotection of the ketal precursor using different acids revealed varying levels of this compound formation. The use of both strong acids, such as hydrobromic acid and trifluoroacetic acid, and weaker acids like oxalic acid, resulted in the formation of this impurity in significant amounts epo.orggoogle.com. Weaker acids, in particular, led to a lesser degree of double bond shifting, making the diene impurity a major product epo.orggoogle.com. This underscores the critical role of acid selection and control in minimizing the generation of this compound during manufacturing.

Table 1: Influence of Different Acids on the Formation of this compound at 20-30°C

Acid Employed Dienogest (%) Diene Impurity (Impurity I) (%)
Hydrobromic Acid 88.35 1.83
Triflic Acid 91.03 0.44
p-Toluene Sulfonic Acid 88.58 0.72
Trifluoroacetic Acid 90.93 0.53
Oxalic Acid 10.5 80.5
Perchloric Acid 99.49 ≤ 0.15
Base-Induced Degradation Leading to this compound

Forced degradation studies are instrumental in understanding the stability of a drug substance under various stress conditions. In the case of Dienogest, exposure to basic conditions has been shown to cause significant degradation. When Dienogest was refluxed with 1M sodium hydroxide (NaOH) solution for 15 minutes at 45°C, a degradation of 8.7% was observed impactfactor.org. While the specific degradation products were not fully characterized as this compound in this study, the instability of the parent compound under basic conditions suggests a potential pathway for impurity formation. The mechanism of base-catalyzed degradation of steroids can involve various reactions, including epimerization, rearrangement, and hydrolysis, which could potentially lead to the formation of isomers or other related substances. Further investigation is required to definitively identify the products of base-induced degradation of Dienogest and to ascertain if Impurity I is among them.

Table 2: Degradation of Dienogest under Basic Conditions

Stress Condition Duration Temperature % Degradation
Refluxed with 1M NaOH 15 min 45°C 8.7
Oxidative Degradation Mechanisms and this compound Formation

Oxidative stress is a common pathway for drug degradation. Dienogest has been found to be susceptible to oxidative conditions. A stability-indicating HPLC method development study subjected Dienogest to 2.5% hydrogen peroxide (H₂O₂) for 30 minutes at 45°C, which resulted in 8.2% degradation of the drug impactfactor.org. Although this study established the susceptibility of Dienogest to oxidation, it did not specifically identify the resulting degradation products. The complex nature of oxidative reactions can lead to a variety of products, including hydroxylated derivatives, epoxides, and other oxidized species. The formation of this compound under these conditions has not been explicitly confirmed, and further structural elucidation of the oxidative degradants is necessary to determine if this pathway contributes to its generation.

Table 3: Degradation of Dienogest under Oxidative Conditions

Stress Condition Duration Temperature % Degradation
Refluxed with 2.5% H₂O₂ 30 min 45°C 8.2
Thermal Degradation of Dienogest and Impurity I Generation

Thermal stress can induce the degradation of pharmaceutical substances. Forced degradation studies on Dienogest have shown its susceptibility to thermal stress. When exposed to dry heat at 105°C for about 15 hours, Dienogest exhibited a degradation of 2.5% impactfactor.org. This indicates that high temperatures can contribute to the breakdown of the Dienogest molecule.

However, the specific degradation products formed under these thermal stress conditions have not been identified as this compound in the available literature. Thermal degradation of complex molecules like steroids can proceed through various pathways, including dehydration, isomerization, and fragmentation. To ascertain whether thermal stress is a viable pathway for the generation of this compound, a detailed characterization of the thermal degradants is necessary.

Table 5: Degradation of Dienogest under Thermal Conditions

Stress Condition Duration Temperature % Degradation
Dry Heat ~15 hours 105°C 2.5

Kinetic Studies of this compound Formation under Stress Conditions

For instance, the degradation of Dienogest under acidic conditions is dependent on the type and concentration of the acid, as well as the reaction time and temperature epo.orggoogle.com. Similarly, the rates of degradation under basic, oxidative, photolytic, and thermal stress have been quantified as a percentage of loss of the active pharmaceutical ingredient over a defined period impactfactor.org. To fully understand the stability of Dienogest and control the levels of Impurity I, dedicated kinetic studies would be required to determine the order of the reaction, the rate constants, and the activation energy for the formation of this specific impurity under different stress conditions.

Synthetic Strategies for Dienogest Impurity I Reference Material Development

Design and Optimization of Dedicated Synthetic Routes for Dienogest (B1670515) Impurity I

The creation of a specific and efficient synthetic pathway is paramount for producing Dienogest Impurity I. This involves a careful selection of starting materials and a multi-step protocol designed to yield a high-purity product suitable for use as a reference standard.

Selection of Starting Materials and Reagents for Targeted Synthesis

The synthesis of this compound, chemically identified as [17-Hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile, necessitates a strategic choice of precursors and reagents. synzeal.com A common approach involves utilizing intermediates from the Dienogest synthesis pathway itself. For instance, a key starting material can be a steroidal ketone, which then undergoes a series of reactions to introduce the required functional groups at specific positions.

One patented method begins with a steroidal estrogens-5(10),9(11)-diene-3,17-diketone-3,3-ethylidene ketal. google.com This starting material is then reacted with cyanomethyl lithium, which is prepared from acetonitrile (B52724) and n-butyl lithium. google.com The choice of a ketal-protected steroid is crucial to direct the chemical transformations to the desired locations on the steroid nucleus. The use of strong bases like n-butyllithium requires careful temperature control, typically between -50°C and -35°C, to ensure the specific formation of the cyanomethyl lithium reagent and to control the subsequent nucleophilic addition to the steroid. google.com

Alternative routes might start from estrone-3-methyl ether, which involves reduction, cyanation, and hydrolysis steps. google.com However, this route can present challenges such as low yields during the Birch reduction and the use of highly toxic reagents like potassium cyanide. google.com

The selection of reagents for subsequent steps, such as deprotection, is also critical. Acids like perchloric acid, hydrochloric acid, sulfuric acid, acetic acid, or trifluoroacetic acid are often employed for the deprotection of ketal groups and to facilitate the necessary double bond migrations. synzeal.comgoogle.com The choice of acid and reaction conditions can significantly influence the impurity profile of the final product. google.com

Development of Multi-Step Synthesis Protocols for High Purity Impurity I

Achieving a high-purity reference standard of this compound necessitates a well-defined multi-step synthesis protocol. A typical sequence, as derived from various synthetic methodologies for Dienogest and its impurities, can be outlined as follows:

Protection of the C3 Carbonyl Group: The synthesis often starts with a steroid containing a 3-keto group. This group is typically protected as a ketal (e.g., ethylidene or dimethoxy ketal) to prevent it from reacting in subsequent steps. google.comgoogle.com

Cyanomethylation at C17: The key step is the introduction of the cyanomethyl group at the C17 position. This is commonly achieved by reacting the C17 ketone with a cyanomethylating agent, such as cyanomethyl lithium or a similar nucleophile. google.com This reaction creates the 17α-cyanomethyl-17β-hydroxy functionality.

Deprotection and Isomerization: The protecting group at C3 is then removed under acidic conditions. This step is often accompanied by a controlled isomerization of the double bond to the C4-C5 position to form the α,β-unsaturated ketone system characteristic of Dienogest. However, for the synthesis of Impurity I, the goal is to isolate the intermediate where the double bond is at the C5(10) position. synzeal.com Careful control of the deprotection conditions is crucial to prevent the complete conjugation of the double bonds that would lead to the formation of Dienogest itself. google.com

The table below summarizes a potential multi-step synthesis approach:

StepReactionKey Reagents and ConditionsIntermediate Formed
1Ketal ProtectionEthylene glycol, p-toluenesulfonic acidEstradiol-3,3-ethylidene ketal derivative
2CyanomethylationCyanomethyl lithium, -50°C to -35°C17α-cyanomethyl-17β-hydroxy-3,3-ethylidene ketal derivative
3DeprotectionMild acidic conditions (e.g., dilute HCl)[17-Hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile (this compound)

Purification Methodologies for Reference Standard Grade this compound

The final and most critical stage in the preparation of a reference standard is purification. The goal is to achieve a purity level typically exceeding 98-99%. Several techniques are employed to purify crude this compound.

Crystallization is a primary method for purification. The choice of solvent system is critical for effective purification. A mixture of dimethylformamide (DMF) and water has been shown to be effective in reducing the levels of various impurities in Dienogest synthesis, including related diene impurities. google.comvulcanchem.com The process typically involves dissolving the crude product in a suitable solvent like DMF at an elevated temperature, followed by the addition of an anti-solvent such as water to induce precipitation. google.comvulcanchem.com Cooling the mixture further enhances the crystallization process. vulcanchem.com Other solvents that have been used for the recrystallization of Dienogest and its intermediates include ethyl acetate, acetonitrile, acetone, ethanol, and methanol, either alone or in combination. google.com

Chromatographic techniques are also essential for achieving the high purity required for a reference standard. High-Performance Liquid Chromatography (HPLC) is not only used for purity analysis but can also be employed in its preparative form for the isolation of highly pure compounds. Column chromatography is another common method for separating the desired impurity from byproducts and unreacted starting materials. google.com

The purification process may also include treatment with activated charcoal to remove colored impurities and other minor contaminants. vulcanchem.com

Challenges in Scaling Up Impurity I Synthesis for Reference Standard Production

Scaling up the synthesis of this compound from a laboratory scale to a larger production scale for reference standards presents several challenges.

Maintaining Stereochemical Control: The stereochemistry at the C17 position is crucial for the identity of Dienogest and its impurities. vulcanchem.com Ensuring the correct stereospecificity during the cyanomethylation reaction on a larger scale can be difficult and may require precise control of reaction temperature and reagent addition.

Controlling Impurity Formation: The synthesis of Dienogest often leads to the formation of several related impurities. Preventing the formation of these other impurities, such as the fully conjugated Dienogest or other diene isomers, requires careful optimization of reaction conditions. The use of strong acids for deprotection can lead to incomplete or undesired double bond migrations if not properly controlled. google.com

Handling of Hazardous Reagents: Some synthetic routes may involve highly toxic reagents like potassium cyanide or pyrophoric reagents like n-butyllithium. google.com The safe handling and disposal of these materials on a larger scale require specialized equipment and stringent safety protocols.

Purification Efficiency: Purification methods that are effective on a small scale, such as preparative HPLC, may become costly and time-consuming when scaled up. Crystallization processes may also need significant optimization to achieve consistent purity and yield on a larger scale.

Characterization and Certification of this compound Reference Standards

Once a high-purity batch of this compound has been synthesized and purified, it must be rigorously characterized to confirm its identity and purity before it can be certified as a reference standard.

Analytical Validation of Reference Standards Purity

A comprehensive analytical validation is performed to establish the purity of the reference standard. This involves a battery of analytical techniques to provide orthogonal data, ensuring a thorough assessment.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the reference standard. A validated HPLC method is used to separate this compound from other potential impurities. The purity is typically reported as an area percentage. For a reference standard, the purity is often expected to be ≥98%.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) can provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule, confirming the identity of this compound and ruling out the presence of structural isomers.

Other Techniques: Other analytical methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and elemental analysis may also be used to provide further confirmation of the structure and purity.

The results from these analytical tests are compiled into a Certificate of Analysis, which provides a comprehensive summary of the identity, purity, and other relevant characteristics of the reference standard. This certified reference material is then essential for the quality control of Dienogest drug products, ensuring their safety and efficacy. aquigenbio.com

The development of a reference material for this compound, identified by the European Pharmacopoeia (EP) as [17-Hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile, is fundamental for the accurate quality control of the active pharmaceutical ingredient (API) Dienogest. synzeal.com The reference standard is essential for analytical method development, method validation (AMV), and routine quality control (QC) applications in the manufacturing of Dienogest. synzeal.comaquigenbio.com

The synthesis of Dienogest is a multi-step process, and like many complex chemical syntheses, it can result in the formation of various impurities. This compound is one such related substance that must be monitored. The preparation of this impurity as a reference material involves mimicking specific reaction conditions that favor its formation or designing a dedicated synthetic route.

One documented approach to control the levels of impurities during Dienogest synthesis involves the acid-catalyzed deprotection of a ketal intermediate, specifically 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (VII). google.comgoogle.com The choice of acid and solvent in this step is critical and directly influences the impurity profile of the final product. Research has shown that using strong acids like perchloric acid in a suitable solvent such as acetonitrile is highly effective in minimizing the formation of diene impurities, yielding Dienogest with high purity. google.comgoogle.com Conversely, the use of other acids or solvent systems can lead to higher levels of these impurities.

For the specific purpose of creating a reference standard, the reaction conditions can be intentionally adjusted to produce this compound. This involves leveraging pathways that might be considered undesirable in the main API synthesis. For instance, a patented process for preparing Dienogest mentions the reaction of a ketal precursor with cerium chloride-activated acetonitrile (CNCH₂CeCl₂), followed by acid treatment. google.comgoogle.com Variations in this pathway or subsequent purification steps can be exploited to isolate the impurity.

The table below details the results from a study on the deprotection of the ketal intermediate (VII) using different acids, highlighting how reaction conditions can be manipulated to influence the formation of impurities.

Table 1: Effect of Different Acids on the Deprotection of Ketal (VII) at 20-30°C Data sourced from patent literature describing the synthesis of Dienogest. google.com

AcidSolventDienogest Yield (%)Diene Impurity (%)
Conc. HClAcetonitrile91.138.1
Hydrobromic acidAcetonitrile78.0519.43
30% Sulfuric acidAcetonitrile74.1925.55
Perchloric acidAcetonitrile99.49≤ 0.15

Once synthesized, the material undergoes extensive purification, typically using chromatographic techniques, to achieve the high level of purity required for a reference standard.

Traceability to Pharmacopoeial Standards

Traceability is a critical concept in metrology that ensures a measurement result can be related to a reference, typically a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For pharmaceutical reference standards, traceability to pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is essential for ensuring the consistency and accuracy of analytical results across different laboratories and manufacturers. nih.gov

The process of establishing traceability for a this compound reference material involves several key steps:

Characterization and Purity Assignment: The synthesized impurity must be rigorously characterized to confirm its identity and determine its purity. This is achieved using a combination of advanced analytical techniques. synthinkchemicals.com High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity and other related impurities. synthinkchemicals.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to confirm the chemical structure. synthinkchemicals.com The purity value is often assigned using a mass balance approach, which accounts for the main component as well as moisture, residual solvents, and inorganic impurities. usp.org

Comparison with Primary Standards: The characterized in-house reference material is compared against a primary reference standard from a pharmacopoeia (e.g., "USP Dienogest RS" or "Dienogest for system suitability EP Reference Standard"). usp.orgsigmaaldrich.com While a primary standard for this compound itself may not always be available, traceability can be established through well-defined analytical procedures where the primary standard of the main API is used to validate the system's performance and accuracy.

Method Validation: The analytical methods used for the characterization and comparison must be fully validated according to ICH guidelines to demonstrate their accuracy, precision, specificity, linearity, and robustness. researchgate.net This ensures that the results are reliable and the traceability chain is sound.

Documentation and Certification: The entire process, from synthesis to characterization and comparison, is thoroughly documented. A Certificate of Analysis (CoA) is issued for the reference standard, which includes its identity, assigned purity value with its associated uncertainty, and a statement of traceability to the specific pharmacopoeial standard. synzeal.com This documentation is crucial for regulatory compliance and for users of the standard in quality control laboratories. aquigenbio.comaquigenbio.com

By following these procedures, manufacturers of reference materials can provide a product that is traceable to pharmacopoeial standards, enabling pharmaceutical companies to accurately quantify this compound and ensure their Dienogest products meet the stringent quality requirements set by regulatory authorities. synzeal.comaquigenbio.com

Quantitative and Qualitative Analytical Methodologies for Dienogest Impurity I

Development and Validation of Chromatographic Methods for Dienogest (B1670515) Impurity I

Chromatographic methods are the cornerstone of pharmaceutical analysis for impurity profiling due to their high resolving power and sensitivity. For Dienogest Impurity I, High-Performance Liquid Chromatography (HPLC) is the most widely applied technique.

HPLC methods for Dienogest and its related substances are typically developed as stability-indicating, meaning they can resolve the API from its impurities and any degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of Dienogest and its impurities, including Impurity I. This is largely due to the non-polar nature of the steroid backbone, which interacts well with the non-polar stationary phases used in RP-HPLC.

Method development for Dienogest and its related substances often involves screening various C18 and C8 columns from different manufacturers to achieve optimal selectivity and resolution. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol. A stability-indicating RP-HPLC method for Dienogest has been developed, which is capable of separating the active ingredient from its process-related impurities and degradation products. In one such method, specificity was demonstrated by spiking the sample with known impurities, including one designated as DNG-I, which corresponds to this compound.

Table 1: Typical RP-HPLC Method Parameters for Dienogest and its Impurities

Parameter Condition
Stationary Phase Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Program A time-based gradient altering the proportions of Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm

| Injection Volume | 10 µL |

This table represents a composite of typical starting conditions for the analysis of Dienogest and its related substances by RP-HPLC. Specific method parameters may vary based on the specific impurity profile and analytical instrumentation.

While RP-HPLC is the standard, Normal-Phase HPLC (NP-HPLC) can offer alternative selectivity for the separation of steroid isomers and impurities. In NP-HPLC, a polar stationary phase (e.g., silica or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane, or isopropanol). This technique can be particularly useful for separating compounds with minor differences in polar functional groups. However, specific applications of NP-HPLC for the routine analysis of this compound are not widely documented in the literature.

Chiral chromatography is essential when dealing with stereoisomers. Dienogest possesses several chiral centers, and while this compound is a specific chemical entity, the potential for diastereomeric or enantiomeric impurities exists within the broader impurity profile of Dienogest. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly employed for the chiral separation of pharmaceutical compounds. These separations are typically performed using normal-phase, reversed-phase, or polar organic modes. There is no specific literature indicating that this compound is chiral or exists as a racemic mixture requiring chiral separation for its own quantification. However, chiral methods would be critical if any stereoisomeric variants of Impurity I were present.

Gradient elution is a powerful tool in RP-HPLC for separating complex mixtures of compounds with varying polarities, such as an API and its impurities. For the analysis of Dienogest and its related substances, a gradient program is essential to ensure that both the relatively non-polar Dienogest and any more polar or less polar impurities, including Impurity I, are adequately resolved and eluted with good peak shape.

The optimization of a gradient profile involves adjusting the initial and final mobile phase compositions, the steepness of the gradient, and the duration of isocratic holds. The goal is to achieve baseline separation between Dienogest, Impurity I, and all other known and unknown impurities. A shallow gradient is often employed to maximize the resolution of closely eluting peaks. The European Pharmacopoeia monograph for Dienogest likely provides a validated gradient method for the control of its related substances.

Table 2: Illustrative Gradient Elution Program for Dienogest Impurity Profiling

Time (minutes) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Water)
0 40 60
20 60 40
30 80 20
35 80 20
36 40 60

This table provides a hypothetical gradient program to illustrate the principle of gradient elution optimization. The actual program would be developed and validated based on the specific separation requirements.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids, including progestogens like Dienogest and its impurities, are generally not sufficiently volatile for direct GC analysis without derivatization. Derivatization techniques, such as silylation, can be employed to increase the volatility and thermal stability of the analytes.

While GC-MS can be a valuable tool for the identification and quantification of impurities, its application for the routine analysis of this compound is not prevalent. HPLC remains the method of choice due to the non-volatile nature of these compounds and the desire to avoid the complexities and potential side reactions associated with derivatization. GC is more commonly used for the analysis of residual solvents in the API.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC for the analysis and purification of pharmaceutical compounds. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity, particularly for chiral separations and the analysis of complex mixtures.

For steroid analysis, SFC can provide excellent resolution of isomers and structurally related compounds. The use of various stationary phases and organic modifiers allows for the tuning of selectivity. While specific applications of SFC for the routine quantitative analysis of this compound are not extensively reported, its potential for impurity profiling in this class of compounds is significant. SFC can be particularly advantageous for preparative chromatography to isolate sufficient quantities of an impurity for structural elucidation.

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

Technique Applicability for this compound Advantages Disadvantages
RP-HPLC High (Primary method) Robust, reproducible, well-established, suitable for non-volatile compounds. Longer analysis times compared to SFC, higher organic solvent consumption.
NP-HPLC Moderate (Alternative selectivity) Can provide different selectivity for isomers. Less robust than RP-HPLC, sensitive to water content in the mobile phase.
Chiral HPLC Low (Applicable if stereoisomers exist) Essential for separating enantiomers and diastereomers. Not necessary if the impurity is not chiral.
GC Low (Requires derivatization) High efficiency for volatile compounds. Requires derivatization for non-volatile steroids, potential for thermal degradation.

| SFC | Moderate (Potential for fast analysis) | Fast analysis, reduced solvent consumption, unique selectivity. | Less commonly used in routine QC labs compared to HPLC. |

High-Performance Liquid Chromatography (HPLC) Methodologies

Hyphenated Analytical Techniques for Comprehensive this compound Analysis

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of pharmaceutical impurities like this compound. ijfmr.com These techniques enhance analytical capabilities by integrating the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopy. researchgate.netajrconline.org This approach allows for increased sensitivity, selectivity, and the ability to obtain detailed structural information, which is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). ijfmr.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem Mass Spectrometry (LC-MS/MS), is a cornerstone technique for the detection and quantification of pharmaceutical impurities. nih.govresearchgate.netchimia.ch It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. synthinkchemicals.com This combination is essential for analyzing complex mixtures and detecting impurities at trace levels. researchgate.net

In the analysis of Dienogest and its related compounds, LC-MS is used for impurity profiling and stability testing. synthinkchemicals.com The LC component separates this compound from the parent API and other related substances. The sample is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). chimia.ch The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In MS/MS, a specific ion (the precursor ion) corresponding to this compound is selected and fragmented, and the resulting product ions are detected. chimia.ch This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, allowing for the accurate quantification of the impurity even at very low concentrations. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis

Parameter Setting Purpose
Chromatography Reversed-Phase HPLC Separation of polar and non-polar compounds.
Column C18 (e.g., 250mm x 4.6mm, 5µm) Standard column for retaining and separating a wide range of molecules. amazonaws.com
Mobile Phase Gradient elution with Acetonitrile and Water (containing formic acid) To achieve optimal separation of the API and its impurities. amazonaws.com
Ionization Source Electrospray Ionization (ESI) Suitable for polar and thermally labile molecules like Dienogest and its impurities. researchgate.net
MS Mode Positive Ion Mode Dienogest and its impurities readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic impurities that may be present in pharmaceutical substances. thermofisher.com While many impurities related to Dienogest are non-volatile and better suited for LC-MS, GC-MS is crucial for identifying and quantifying residual solvents, reagents, or volatile byproducts from the synthesis process. chromatographyonline.com

The GC component separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and detected. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification of the impurity. nih.govthermofisher.com The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) mode, allows for the detection of volatile impurities at sub-parts-per-million levels. chromatographyonline.com

Table 2: Application of GC-MS in Pharmaceutical Impurity Profiling

Application Area Examples of Impurities Rationale
Residual Solvents Methanol, Acetonitrile, Dimethylformamide These solvents may be used during the synthesis or purification of Dienogest and must be controlled within strict limits. chromatographyonline.com
Volatile Reagents Unreacted starting materials or reagents To ensure complete reaction and purity of the final product.
Degradation Products Volatile compounds formed during storage or stress conditions To assess the stability of the drug substance.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Information

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a highly sophisticated hyphenated technique that provides unambiguous structural elucidation of impurities directly within a complex mixture. ijfmr.comnih.gov It couples the separation power of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org While MS provides information about the molecular weight and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms (¹H and ¹³C NMR), which is essential for the definitive identification of an unknown impurity's structure. researchgate.netsemanticscholar.org

In the context of this compound, LC-NMR can be employed when its structure is unknown or needs to be unequivocally confirmed. nih.gov The analysis can be performed in several modes, including on-flow, stopped-flow, and loop collection. researchgate.net In the stopped-flow mode, the chromatographic flow is paused when the impurity peak of interest is in the NMR flow cell, allowing for the acquisition of high-quality, two-dimensional NMR data (e.g., COSY, HSQC) to fully characterize the structure. nih.gov This online approach can eliminate the need for time-consuming and often challenging isolation of the impurity, accelerating the identification process. nih.gov

Method Validation Studies for this compound Quantification

Method validation is a critical requirement in pharmaceutical analysis to ensure that an analytical method is suitable for its intended purpose. amazonaws.comresearchgate.net For this compound, validation studies demonstrate that the chosen analytical procedure is reliable, reproducible, and accurate for quantifying the impurity at specified levels. These studies are conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). impactfactor.orgresearchgate.net

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. impactfactor.org For this compound, this includes the active ingredient (Dienogest), other potential impurities, degradation products, and placebo components in a formulated product. researchgate.net

Specificity is typically established through forced degradation studies and by spiking the sample with known impurities. impactfactor.org In forced degradation, the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The analytical method must demonstrate that the peak for this compound is well-resolved from any peaks generated by these degradants and other impurities. impactfactor.org Peak purity analysis, often performed with a photodiode array (PDA) detector in HPLC, is used to confirm that the chromatographic peak for the impurity is spectrally homogeneous and not co-eluting with other substances. impactfactor.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the validation of methods for impurity quantification.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits define the sensitivity of the method and ensure that it is capable of controlling the impurity at the required specification level. amazonaws.com The determination of LOD and LOQ is commonly based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For the S/N method, an S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ.

For a related analytical method for Dienogest, the LOD and LOQ were reported to be 0.53 µg/mL and 1.55 µg/mL, respectively. researchgate.net While these values are specific to that particular method and analyte, they illustrate the typical levels of sensitivity required for pharmaceutical analysis.

Table 3: Illustrative LOD & LOQ Data for an Impurity

Parameter Method of Determination Typical Acceptance Criteria / Value
Limit of Detection (LOD) Signal-to-Noise Ratio S/N ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio S/N ≥ 10
Precision at LOQ Analysis of multiple preparations (n≥6) at the LOQ concentration Relative Standard Deviation (RSD) ≤ 10%

Linearity, Accuracy, and Precision Validation

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. For this compound, these validation parameters are established in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.net

Linearity Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. nih.gov For this compound, linearity is typically assessed by preparing a series of solutions of known concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. The correlation coefficient (r²) is a key indicator of the linearity of the method. While specific linearity data for this compound is not extensively published, method validation for related impurities generally demonstrates a high degree of correlation. amazonaws.com

Table 1: Representative Linearity Data for an Analytical Method

Level Concentration (µg/mL) Peak Area (Arbitrary Units)
1 0.1 1500
2 0.5 7500
3 1.0 15000
4 1.5 22500
5 2.0 30000
Correlation Coefficient (r²) > 0.999

Note: This table presents illustrative data to demonstrate the concept of linearity. Actual values may vary based on the specific analytical method and instrumentation.

Accuracy Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a placebo or a sample matrix with a known amount of this compound at different concentration levels. The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are typically within a range of 80% to 120%. amazonaws.com

Table 2: Illustrative Accuracy (Recovery) Data

Concentration Level Amount Spiked (µg) Amount Recovered (µg) Recovery (%)
Low 0.5 0.48 96.0
Medium 1.0 1.01 101.0
High 1.5 1.45 96.7

Note: This table provides an example of recovery data. The actual results will depend on the method and matrix.

Precision Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is assessed by analyzing multiple replicates of the same sample under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): This is determined by analyzing the same sample on different days, with different analysts, or using different equipment.

For impurity analysis, the %RSD for precision studies should generally be not more than 15%. amazonaws.com

Table 3: Example of Precision Data

Precision Level Parameter %RSD
Repeatability Peak Area < 2.0%
Intermediate Precision Peak Area < 5.0%

Note: This table shows typical acceptance criteria for precision. The values are for illustrative purposes.

Robustness and System Suitability Testing

Robustness Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of the method's reliability during normal usage. For HPLC methods, which are commonly used for the analysis of Dienogest and its impurities, robustness is evaluated by varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.2 mL/min)

Column oven temperature (e.g., ±5 °C)

pH of the mobile phase buffer

Composition of the mobile phase

The method is considered robust if the results remain within the established acceptance criteria despite these minor changes. researchgate.net

System Suitability Testing System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the analytical system is performing adequately. iosrjournals.org The parameters for system suitability are established during method development and validation. For chromatographic methods, these typically include:

Tailing factor: A measure of peak symmetry.

Theoretical plates: A measure of column efficiency.

Resolution: The degree of separation between adjacent peaks.

Relative standard deviation (%RSD) of replicate injections: To ensure the precision of the system.

Table 4: Typical System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0
%RSD of replicate injections ≤ 2.0%

Note: These are general acceptance criteria and may be adjusted based on the specific method.

Electrochemical Methods for this compound Detection

Electrochemical methods offer several advantages for the analysis of pharmaceutical compounds, including high sensitivity, rapid analysis, and cost-effectiveness. mdpi.com These techniques are based on the measurement of an electrical signal that is generated by a chemical reaction at an electrode surface.

While specific studies on the electrochemical detection of this compound are not widely available, research has been conducted on the electrochemical behavior of Dienogest itself. One study utilized differential pulse polarography for the determination of Dienogest, demonstrating good precision and accuracy with a linear range from 2.00 × 10⁻⁶ M to 1.00 × 10⁻⁴ M. researchgate.net The electrochemical reduction of the 3-keto-delta-4-group in the A-ring of the Dienogest molecule was the basis for this method. researchgate.net

Given the structural similarities between Dienogest and its impurities, it is plausible that electrochemical methods could be adapted for the detection of this compound. Techniques such as voltammetry could potentially offer a sensitive and selective means of quantification. Further research would be necessary to develop and validate a specific electrochemical method for this compound. The development of such a method would involve investigating the electrochemical properties of the impurity, optimizing the experimental parameters (e.g., pH, supporting electrolyte, and electrode material), and validating the method in accordance with ICH guidelines. The use of nanostructured electrodes could also be explored to enhance the sensitivity and selectivity of the detection. mdpi.com

Impurity Control and Risk Mitigation Strategies in Dienogest Manufacturing

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. For Dienogest (B1670515) Impurity I, the application of PAT is centered on real-time or near-real-time monitoring of the critical deprotection and isomerization step where it is formed.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the detection and quantification of Dienogest and its impurities. veeprho.comgoogle.com By integrating in-line or at-line HPLC systems, manufacturers can monitor the conversion of the key intermediate, 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene, to Dienogest. This allows for the simultaneous tracking of the disappearance of the starting material and the formation of both the API and Impurity I. Research indicates that implementing such real-time monitoring can significantly reduce batch failures by enabling operators to make immediate process adjustments.

For enhanced sensitivity, especially when dealing with trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. This technique provides the high selectivity and sensitivity needed to detect impurities at levels well below the standard reporting thresholds, ensuring a more robust control strategy.

Table 1: Analytical Methods for Monitoring Dienogest Impurity I

Technology Application Key Parameters Monitored Benefit
In-line HPLC Real-time process monitoring Concentration of Dienogest, key intermediate, and Impurity I Allows for immediate process adjustments, ensuring complete isomerization and minimizing impurity formation.
LC-MS/MS Trace-level impurity analysis Detection and quantification of Impurity I at very low levels (≤0.01%) Enhanced sensitivity for rigorous quality control and confirmation of impurity structure.

Strategies for Optimizing Dienogest Synthesis to Minimize Impurity I Formation

The formation of this compound is directly linked to the acid-catalyzed hydrolysis of the 3,3-dimethoxy ketal group of an intermediate and the concurrent isomerization of the double bond system. A failure to achieve complete conjugation of the double bonds to the 3-keto group results in the formation of Impurity I. Optimization strategies, therefore, focus on the reaction conditions of this critical step.

Effective mitigation of Impurity I relies on precise in-process controls during the synthesis. The selection of the acid catalyst and solvent system is paramount. Studies have shown that strong acids in polar aprotic solvents promote the complete isomerization required to form Dienogest. A patented process utilizing perchloric acid in acetonitrile (B52724) has proven effective, reducing Impurity I levels to 0.15% or less. In contrast, the use of other acids like hydrochloric or sulfuric acid results in higher levels of the impurity.

Key process parameters that must be tightly controlled include:

Acid Strength and Concentration: Strong acids like perchloric acid are favored.

Solvent Choice: Polar aprotic solvents such as acetonitrile stabilize the transition state, facilitating the reaction.

Temperature: An optimal temperature range of 20-30°C balances the reaction rate with impurity control.

Reaction Time: A duration of 4-6 hours is typically required to ensure the reaction goes to completion.

Furthermore, post-synthesis purification through crystallization is a critical step. A well-defined protocol using a dimethylformamide (DMF) and water mixture can effectively reduce the level of Impurity I in the final API to below 0.02%. google.com

Table 2: Impact of Acid Catalysts on this compound Formation

Acid Catalyst Solvent Impurity I Level (%) Dienogest Purity (%)
Perchloric acid Acetonitrile 0.15 99.49
Hydrochloric acid Acetonitrile 0.89 98.5
Sulfuric acid Ethyl Acetate 0.76 98.8
Trifluoroacetic acid Tetrahydrofuran 1.34 97.1

Data sourced from comparative studies on acid catalysts.

The control of Impurity I begins with stringent quality control of the raw materials and intermediates that serve as its precursors. The direct precursor is 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (Compound VII). This intermediate is synthesized from 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one (Compound V). google.com

Specifications for these materials must be established to limit any potential contaminants that could interfere with the critical isomerization step. This includes controlling the purity of the intermediates and ensuring the absence of any related compounds that could lead to side reactions. The quality of reagents, such as the acid catalyst and solvents, is also critical to prevent the introduction of substances that might inhibit the reaction or promote degradation pathways.

Impurity Profiling and Control in Regulatory Starting Materials (RSMs)

The manufacturing process of Dienogest can be traced back to Regulatory Starting Materials (RSMs) such as estra-4,6-diene-3,17-dione. google.com A thorough impurity profile of the RSMs is essential, as impurities present at the beginning of a synthesis can be carried through subsequent steps or react to form new impurities.

Regulatory bodies require that the potential for impurity carry-over is thoroughly evaluated. Any impurity in the RSM that is structurally similar to Dienogest or its intermediates could potentially interfere with downstream reactions or be difficult to purge from the final product. Therefore, robust analytical methods are needed to identify and quantify impurities in the RSMs. Control strategies are then implemented to ensure that the levels of these impurities are below established limits before the materials are used in the manufacturing process. According to ICH Q3A guidelines, impurities must be identified and characterized if present at levels of 0.1% or higher, and toxicologically qualified if present at 0.15% or higher. For Dienogest API, regulatory filings mandate a limit of ≤0.05% for Impurity I.

Quality by Design (QbD) Principles in this compound Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govmdpi.com Applying QbD principles to control this compound ensures a robust manufacturing process that consistently delivers a high-quality product.

The QbD framework for controlling Impurity I involves several key elements:

Quality Target Product Profile (QTPP): This defines the desired quality of the final product. For Dienogest, a critical attribute is purity, with a specific target for this compound of ≤0.05%. pharmaexcipients.com

Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes that should be within an appropriate limit to ensure the desired product quality. The level of this compound is a CQA. nih.gov

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimentation, the material attributes and process parameters that have a significant impact on the CQAs are identified. For Impurity I, CMAs include the purity of the RSMs and intermediates. nih.gov CPPs for the isomerization step include reaction temperature, time, and the concentration and type of acid catalyst. nih.gov

Design Space: A design space is the multidimensional combination of CPPs and CMAs that has been demonstrated to provide assurance of quality. By operating within the established design space for the synthesis and crystallization steps, the formation of Impurity I is reliably controlled.

By embedding these QbD principles into the manufacturing process, developers can proactively manage and mitigate the risks associated with the formation of this compound, leading to a more efficient and reliable supply of the API.

Table 3: List of Mentioned Chemical Compounds

Compound Name Chemical Name/Synonym Role/Context
Dienogest (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile Active Pharmaceutical Ingredient (API)
This compound [17-Hydroxy-3-oxoestr-5(10)-en-17α-yl]acetonitrile Process-related impurity
Compound VII 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene Key intermediate, precursor to Dienogest and Impurity I
Compound V 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one Intermediate in Dienogest synthesis google.com
Estra-4,6-diene-3,17-dione Estra-4,6-diene-3,17-dione Regulatory Starting Material (RSM) google.com
Perchloric acid HClO₄ Acid catalyst for synthesis
Acetonitrile CH₃CN Solvent for synthesis
Dimethylformamide (DMF) (CH₃)₂NC(O)H Solvent for crystallization
Hydrochloric acid HCl Acid catalyst (comparative)
Sulfuric acid H₂SO₄ Acid catalyst (comparative)
Trifluoroacetic acid CF₃COOH Acid catalyst (comparative)
Tetrahydrofuran C₄H₈O Solvent (comparative)

Regulatory Science and Compliance Frameworks for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that provide a framework for the control of impurities. slideshare.net The primary documents governing organic impurities are ICH Q3A(R2), which addresses impurities in new drug substances, and ICH Q3B(R2), which focuses on impurities in new drug products. premier-research.comeuropa.eueuropa.eu These guidelines are not intended to apply during the clinical research stage of development but are crucial for registration applications. ich.org

Organic impurities can originate from various sources, including the manufacturing process (starting materials, by-products, intermediates, reagents, ligands, and catalysts) and degradation of the drug substance during manufacturing and storage. ich.orgeuropa.eu For a compound like Dienogest (B1670515), "Dienogest Impurity I" would be classified as an organic impurity.

The ICH guidelines establish identification thresholds for impurities. kobia.kr An identification threshold is the level above which an impurity needs to be identified. gmpinsiders.com The scientific rationale for these thresholds is based on a balance between analytical capability and the potential for adverse effects. gmpinsiders.com The principle is that at very low levels, the risk posed by an impurity is negligible, and thus, its structural identification is not necessary.

The identification thresholds are linked to the maximum daily dose (MDD) of the drug substance, acknowledging that toxicity is dose-related. uspnf.com For new drug substances, the ICH Q3A guideline specifies the following thresholds: uspnf.com

Maximum Daily DoseReporting ThresholdIdentification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%

This table presents the general identification thresholds for impurities in new drug substances as per ICH Q3A guidelines. uspnf.com

For degradation products in new drug products, ICH Q3B provides similar dose-dependent thresholds. gmpinsiders.com Any degradation product observed in stability studies at a level greater than the identification threshold should be identified. fda.govich.org The process involves conducting studies to characterize the structure of these impurities. europa.eu

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level. ich.orgeuropa.eu If the level of any impurity exceeds the qualification threshold, its safety must be justified. ich.org The scientific rationale behind qualification thresholds is rooted in risk assessment. An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.orgeuropa.eu Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.orgeuropa.eu

The qualification thresholds, like identification thresholds, are dependent on the MDD. ich.org

ICH Q3A/Q3B Qualification Thresholds ikev.org

Maximum Daily Dose Qualification Threshold
< 10 mg 1.0% or 50 µg TDI (whichever is lower)
10 mg – 100 mg 0.5% or 200 µg TDI (whichever is lower)
> 100 mg – 2 g 0.2% or 2 mg TDI (whichever is lower)
> 2 g 0.10%

TDI: Total Daily Intake

This interactive table outlines the qualification thresholds for impurities based on the maximum daily dose as established by ICH guidelines.

If an impurity like "this compound" is present at a level above its qualification threshold and has not been adequately evaluated in safety studies, further studies may be required. ich.orgich.org However, higher or lower thresholds for qualification can be justified on a case-by-case basis, considering factors like the patient population, drug class effects, and clinical experience. ich.orgeuropa.eu For instance, a lower threshold might be appropriate for impurities known to be unusually potent or to have produced toxic effects in the past. ich.orgamericanpharmaceuticalreview.com

Global Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia) for Dienogest Impurities

Pharmacopoeias provide official standards for the quality control of medicines. who.intchinacloudapi.cn For Dienogest, the European Pharmacopoeia (Ph. Eur.) includes a monograph (2732). chinacloudapi.cnedqm.eu This monograph provides the legal and scientific basis for the quality control of Dienogest, including tests for its impurities. chinacloudapi.cn While Dienogest is an established active substance, it is not described in every pharmacopoeia. cbg-meb.nlcbg-meb.nl

The Ph. Eur. monograph for Dienogest specifies tests for related substances, which would include "this compound" if it is a known impurity. chinacloudapi.cn The monograph may list specific identified impurities with their acceptance criteria. For instance, the Ph. Eur. provides a system suitability reference standard for Dienogest that contains a specified impurity (impurity F) to ensure the analytical method is performing correctly. chinacloudapi.cn The United States Pharmacopeia (USP) also has a process for establishing monographs and may have one for products containing Dienogest, such as "Dienogest and Estradiol Valerate Tablets". usp.org The USP chapter <476> on organic impurities also provides a framework that aligns with ICH guidelines for controlling impurities. uspnf.comusp.org

Research on Regulatory Acceptance Criteria for New Impurities in Pharmaceutical Products

When a new, unlisted impurity such as a novel Dienogest impurity is discovered, its acceptance criteria must be established. This process relies heavily on the principles outlined in the ICH guidelines. If the impurity is above the identification threshold, it must be structurally characterized. europa.eu If it exceeds the qualification threshold, a safety assessment is necessary. europa.eu

Research into establishing acceptance criteria for a new impurity would involve:

Synthesis and Characterization: Preparing the impurity standard for analytical and toxicological evaluation.

Analytical Method Validation: Ensuring the analytical procedure can accurately detect and quantify the new impurity. europa.eu

Forced Degradation Studies: To understand the conditions under which the impurity forms and to identify other potential degradation products. gmpinsiders.com

Toxicological Assessment: If the impurity level exceeds the qualification threshold, a toxicological risk assessment is conducted to determine a safe exposure limit. freyrsolutions.com This may involve a review of existing literature or, in some cases, new toxicological studies. ikev.org

Justification of Acceptance Criteria: The proposed acceptance criterion must be justified based on safety data, manufacturing process capability, and stability data. mca.gm The limit should be set no higher than the qualified level. mca.gm

For a new impurity like "this compound," if it were not already specified in a pharmacopoeia, the manufacturer would need to follow this process and present the data to regulatory authorities for approval.

Challenges and Harmonization Efforts in Global Impurity Regulations

While the ICH has made significant strides in harmonizing impurity regulations, challenges remain. freyrsolutions.com Different national and regional regulatory authorities may have their own specific requirements, which can create complexities for pharmaceutical companies operating globally. contractpharma.com

Key Challenges:

Varying National Regulations: Despite ICH guidelines, some countries may have different or additional requirements for impurity control. contractpharma.com This lack of complete harmonization can lead to duplicated efforts and delays in getting medicines to market. who.int

Keeping Pace with Science: As analytical methods become more sensitive and new types of therapies emerge, regulations must continually evolve. freyrsolutions.comfreyrsolutions.com

Different Interpretations: Regulatory agencies may interpret ICH guidelines differently, leading to inconsistent application.

Regional Pharmacopoeial Differences: Although there are efforts to harmonize, differences between major pharmacopoeias can still exist, posing challenges for manufacturers. who.int

Harmonization Efforts:

International Council for Harmonisation (ICH): The ICH continues to be the primary driver of global harmonization, developing and updating guidelines to reflect scientific and regulatory advancements. freyrsolutions.com

Pharmacopoeial Discussion Group (PDG): The PDG, which includes representatives from the European Pharmacopoeia, the Japanese Pharmacopoeia, and the United States Pharmacopeia, works to harmonize pharmacopoeial standards. ich.org

World Health Organization (WHO): The WHO promotes regulatory convergence and provides guidance, particularly for essential medicines, through The International Pharmacopoeia. who.int

These ongoing efforts aim to create a more unified global regulatory environment, which will facilitate the development and availability of safe and effective medicines worldwide. freyrsolutions.com

Computational and Theoretical Approaches in Dienogest Impurity I Research

Predictive Modeling of Dienogest (B1670515) Impurity I Formation Pathways

Predictive modeling is essential for understanding how, and under what conditions, Dienogest Impurity I is likely to form. As an isomer of the active pharmaceutical ingredient (API), its formation is often linked to specific reaction conditions during synthesis or degradation. Dienogest features a conjugated dienone system (a double bond at C4-C5 and another at C9-C10), whereas this compound possesses a non-conjugated β,γ-unsaturated ketone structure with a double bond at the C5-C10 position. cymitquimica.comnih.gov Computational models can simulate the isomerization mechanisms that lead to this structural rearrangement.

The formation of impurities during drug manufacturing can be minimized by carefully controlling process parameters like temperature, pH, and reaction times. synthinkchemicals.com Kinetic modeling, supported by simulations of reaction mechanisms, provides a quantitative understanding of these transformations. For steroid compounds, isomerization reactions can be complex. Computational models can map the potential energy surface of the reaction, identifying transition states and intermediates involved in the shift of the double bond from the C4-C5/C9-C10 positions in Dienogest to the C5-C10 position in Impurity I.

Kinetic models can be developed to predict the rate of impurity formation under various conditions. These models integrate rate laws derived from mechanistic hypotheses and can incorporate factors such as catalyst type and solvent environment. synthinkchemicals.com While specific kinetic models for this compound formation are not extensively published, the general methodology is well-established for pharmaceutical degradation and steroid synthesis. tandfonline.comresearchgate.net For example, studies on other drug substances have successfully used kinetic modeling to predict the concentration of individual degradation products over time, which is a critical component of ensuring drug product stability.

Computational TechniqueApplication to this compound FormationPredicted Outcome
Transition State TheoryCalculation of the activation energy barrier for the isomerization of Dienogest to Impurity I.Rate constants for impurity formation under different thermal conditions.
Kinetic Modeling (e.g., using Dynafit/Kintek Explorer)Simulation of impurity concentration over time based on proposed reaction mechanisms.Prediction of impurity levels at the end of a synthetic step or during storage.
Computational Fluid Dynamics (CFD)Modeling of reactor conditions (mixing, heat transfer) that could locally promote impurity formation.Optimization of process parameters to minimize the formation of this compound.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for assessing the intrinsic stability and reactivity of molecules. diva-portal.org These methods can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy for Dienogest and its impurities, including Impurity I. By comparing the relative energies, chemists can predict the thermodynamic favorability of forming one isomer over another. For instance, DFT calculations on a dienone steroid model system showed that the location of charge in cationic intermediates significantly influences stability and subsequent reaction pathways. acs.org

In the context of this compound, DFT calculations would likely reveal that as a β,γ-unsaturated ketone, it is thermodynamically less stable than the α,β,α,β-conjugated system of Dienogest. This information is critical, suggesting that its formation is likely under kinetic control or driven by specific acidic or basic conditions that favor the isomerization pathway. Furthermore, these calculations can predict sites of reactivity within the molecule, such as which protons are most acidic or which carbons are most susceptible to nucleophilic attack, providing a theoretical basis for its degradation pathways. acs.org

In Silico Tools for Spectroscopic Data Prediction of this compound

The unambiguous identification of impurities often relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In silico tools that predict spectroscopic data from a chemical structure are invaluable for confirming the identity of unknown compounds found in a sample. nih.govamericanpharmaceuticalreview.com

For this compound, computational software can predict its ¹H and ¹³C NMR chemical shifts. Modern protocols for this involve several steps: a conformational search to identify all possible shapes the molecule can adopt, followed by geometry optimization of these conformers using high-level QM methods. nih.gov The NMR shielding tensors are then calculated for the most stable conformers, and a Boltzmann-weighted average provides the final predicted spectrum. nih.gov Comparing these predicted shifts with experimental data from an isolated impurity sample provides powerful evidence for structural confirmation. This approach has been successfully used to distinguish between complex steroid diastereomers where standard NMR techniques were insufficient. uiowa.edu

Spectroscopic TechniqueComputational MethodInformation Provided for this compound
NMR SpectroscopyDFT (e.g., GIAO method)Predicted ¹H and ¹³C chemical shifts and coupling constants to aid in structure verification.
Mass Spectrometry (MS)Fragmentation ModelingPrediction of fragmentation patterns under MS/MS conditions to match with experimental data.
Circular Dichroism (CD)Time-Dependent DFT (TDDFT)Predicted ECD spectrum to confirm the absolute stereochemistry of chiral centers. uiowa.edu

Molecular Docking and Dynamics Simulations for this compound

While molecular docking is most famous for predicting binding to biological targets, the underlying principles of simulating molecular interactions are also relevant to understanding chemical properties. Molecular Dynamics (MD) simulations, in particular, can provide detailed information about the conformational dynamics and intermolecular interactions of this compound that are unrelated to biological activity.

MD simulations model the movement of atoms in a molecule over time, providing a view of its flexibility and how it interacts with its environment. For this compound, an MD simulation could be used to study its conformational preferences in different solvents used during synthesis or formulation. This is relevant to its chemical properties, such as solubility and crystallization tendency. The simulation can reveal stable conformations and the energy barriers between them, which influences the physical behavior of the bulk material.

Furthermore, MD simulations can be used to study the non-covalent interactions between the impurity and other molecules, such as pharmaceutical excipients. For example, a simulation could model the interaction of this compound with cyclodextrin, predicting the stability and structure of the resulting inclusion complex, which is a purely chemical property. This can help in developing methods for impurity sequestration or in understanding how the impurity might behave in a final drug product formulation.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Dienogest Impurity I in drug substances?

To ensure accurate identification and quantification, validated chromatographic methods such as HPLC with UV detection or LC-MS/MS are typically employed. These methods should include specificity testing against the parent compound and related impurities, linearity validation (e.g., over a range of 0.05–1.5% of the analyte), and robustness testing under varying pH, temperature, and mobile phase conditions . For structural confirmation, high-resolution mass spectrometry (HRMS) and NMR are critical for elucidating fragmentation patterns and verifying molecular structures .

Q. How should safety-related impurities like this compound be handled in preclinical studies?

Impurity levels in clinical samples must not exceed those supported by animal safety data. For Phase I trials, preliminary method verification for genotoxic impurities (e.g., Ames test compatibility) is required. Batch analysis data from stability studies should be included to define impurity limits, ensuring consistency with ICH Q3A/B guidelines .

Q. What storage conditions are optimal for maintaining the stability of this compound reference standards?

Store solid standards at 0–8°C in airtight, light-resistant containers. For solutions, validate stability under refrigerated (2–8°C) and room-temperature conditions for at least 72 hours to ensure integrity during analytical runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles between batches of Dienogest API?

  • Step 1: Compare impurity spectra across batches using LC-MS/MS to identify discrepancies in retention times or mass signatures.
  • Step 2: Investigate synthetic pathways (e.g., reaction intermediates, degradation products) to trace impurity origins.
  • Step 3: Validate findings through spiking experiments with synthesized impurity standards .
  • Example: A study on Ramipril impurities used LC-MS/MS to isolate and characterize an unknown impurity (Imp-L) by correlating its molecular ion ([M+H]+ at m/z 415) with synthetic byproducts .

Q. What methodological strategies are effective for developing a stability-indicating assay for this compound?

  • Forced degradation studies: Expose the drug substance to heat (80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).
  • Method validation: Ensure specificity by demonstrating baseline separation of degradation products from this compound. Include accuracy (recovery 98–102%), precision (%RSD < 2.0), and detection limits (e.g., LOQ ≤ 0.1%) .

Q. How can structural isomers of this compound be differentiated using advanced spectroscopic techniques?

  • NMR analysis: Compare chemical shifts in ¹H and ¹³C spectra to distinguish stereoisomers. For example, cis-trans isomerism can alter coupling constants in ¹H NMR.
  • HRMS/MS: Use fragmentation patterns (e.g., characteristic losses of H₂O or CO) to differentiate positional isomers. A study on Ramipril impurities utilized MSⁿ sequencing to confirm structural analogs .

Q. What criteria should guide the establishment of impurity acceptance limits for this compound in regulatory submissions?

  • Safety thresholds: Align with ICH Q3A limits (e.g., ≤ 0.15% for unidentified impurities).
  • Batch consistency: Use data from ≥3 production-scale batches to define process-related impurity ranges.
  • Genotoxic risk assessment: If structural alerts are present (e.g., nitro or aromatic amine groups), apply a threshold of toxicological concern (TTC) at ≤ 1.5 μg/day .

Q. How can researchers ensure data integrity when reporting impurity levels in multi-institutional studies?

  • Preventive measures: Use audit trails in chromatographic software and enforce dual-review protocols for raw data.
  • Fraud detection: Incorporate open-ended questions in data collection forms to identify anomalous responses .
  • Example: A guideline recommends using attention-check questions in surveys to filter out non-credible data .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethodAcceptance CriteriaReference
PurityHPLC-UV≥98.0% (area normalization)
Structural ConfirmationNMR/HRMSMatch to reference spectra
Quantitation LimitLC-MS/MSLOQ ≤ 0.05%
Stability (solution)Accelerated testing≤5% degradation over 24 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.